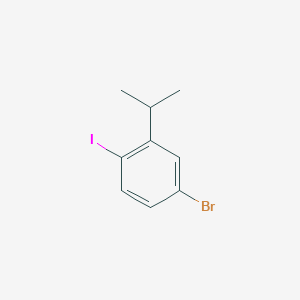

5-Bromo-2-iodoisopropylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-iodo-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOHQLFWSINTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679219 | |

| Record name | 4-Bromo-1-iodo-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147014-97-8 | |

| Record name | 4-Bromo-1-iodo-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-iodoisopropylbenzene synthesis and properties

An In-depth Technical Guide to 5-Bromo-2-iodoisopropylbenzene: Synthesis, Properties, and Applications

Introduction: A Versatile Halogenated Building Block

This compound (CAS No: 1147014-97-8) is a polysubstituted aromatic compound that has emerged as a valuable and versatile intermediate in modern organic synthesis.[1] Its structure, featuring an isopropyl group and two different halogen atoms (bromine and iodine) at specific positions on the benzene ring, offers a unique platform for constructing complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds makes this compound particularly useful for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel pharmaceutical agents and functional materials.[2][3] This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and strategic applications, grounded in established chemical principles and field-proven insights.

Strategic Synthesis of this compound

The preparation of this compound is typically achieved through electrophilic aromatic substitution, a cornerstone of aromatic chemistry.[4][5] The choice of starting material and reaction sequence is critical to achieving the desired substitution pattern, leveraging the directing effects of the substituents on the aromatic ring. A common and effective route involves the direct bromination of 2-iodoisopropylbenzene.

Mechanistic Rationale: The Interplay of Directing Groups

The regioselectivity of the bromination reaction is governed by the electronic and steric influences of the substituents already present on the benzene ring—the isopropyl group and the iodine atom.

-

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which acts as a weak activating group and an ortho, para-director. It increases the electron density at the positions ortho (C3) and para (C5) to itself, making them more susceptible to electrophilic attack.

-

Iodine Atom (-I): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are also ortho, para-directors because their lone pairs can donate electron density through resonance.[6]

In the bromination of 1-iodo-2-isopropylbenzene, the activating, para-directing effect of the isopropyl group is the dominant influence. The attack of the bromine electrophile (Br⁺) occurs preferentially at the C5 position, which is para to the isopropyl group and sterically accessible. This leads to the selective formation of the desired this compound product.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of this compound from 2-iodoisopropylbenzene.

Caption: Synthesis of this compound via electrophilic bromination.

Experimental Protocol: Bromination of 2-Iodoisopropylbenzene

This protocol is adapted from established laboratory procedures for the halogenation of substituted arenes.[1]

Materials:

-

1-Iodo-2-isopropylbenzene (1.0 eq)

-

Silver sulfate (Ag₂SO₄) (0.5 eq)

-

Concentrated sulfuric acid (H₂SO₄)

-

Bromine (Br₂) (1.05 eq)

-

Diethyl ether

-

Water

Procedure:

-

In a suitable reaction flask, combine 1-iodo-2-isopropylbenzene (e.g., 1.5 g, 6.1 mmol), silver sulfate (1.0 g, 3.1 mmol), concentrated sulfuric acid (5.5 mL), and water (0.6 mL).

-

To this three-phase suspension, slowly add bromine (0.3 mL, 6.4 mmol) at room temperature.

-

Stir the reaction mixture vigorously at room temperature for approximately 1 hour. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing diethyl ether (150 mL) and water (75 mL).

-

Remove any solids by filtration.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by preparative high-performance liquid chromatography (HPLC) or column chromatography to yield this compound as a solid.[1]

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1147014-97-8 | [1] |

| Molecular Formula | C₉H₁₀BrI | [1] |

| Molecular Weight | 324.98 g/mol | [1] |

| Appearance | White solid | [1] |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.18 (d, J=6.8 Hz, 6H), 3.07 (hept, J=6.8 Hz, 1H), 7.15 (dd, J=8.4, 2.5 Hz, 1H), 7.46 (d, J=2.4 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H) | [1] |

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents, enabling its use in sequential and site-selective cross-coupling reactions.

The Principle of Chemoselective Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making aryl iodides much more reactive than aryl bromides under typical cross-coupling conditions.[2][3]

This reactivity difference (C-I >> C-Br) allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact.[7] The remaining bromo group can then be reacted in a subsequent step, often under more forcing conditions (e.g., higher temperature or a different catalyst system), to introduce a second, different functional group. This powerful strategy is invaluable for the convergent synthesis of complex molecules.[3]

Application Workflow: Sequential Suzuki Cross-Coupling

This compound is an ideal substrate for building biaryl or other complex structures through a two-step, one-pot or sequential cross-coupling strategy. This workflow minimizes purification steps and maximizes synthetic efficiency.

Caption: Workflow for sequential Suzuki coupling using this compound.

This selective approach allows for the controlled and predictable assembly of molecular scaffolds, a critical capability in the fields of medicinal chemistry and materials science.[8][9]

Safety and Handling

While specific toxicity data for this compound is limited, related halogenated aromatic compounds are generally classified as irritants. Standard laboratory safety precautions should be observed.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in fundamental principles of physical organic chemistry. Its well-defined synthesis and, most importantly, the predictable, differential reactivity of its carbon-halogen bonds, make it a powerful tool for chemists. The ability to perform chemoselective, sequential cross-coupling reactions enables the efficient and controlled construction of complex molecular frameworks, solidifying its role as a key building block in the discovery and development of new drugs and advanced materials.

References

- 1. 4-BroMo-1-iodo-2-isopropylbenzene synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

- 10. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-iodo-1-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-iodo-1-isopropylbenzene, a versatile halogenated aromatic compound with significant potential in organic synthesis and materials science. This document delves into its chemical identity, synthesis strategies, spectroscopic profile, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Compound Identity and Physicochemical Properties

4-Bromo-2-iodo-1-isopropylbenzene, also known as 5-Bromo-2-iodocumene, is a polysubstituted benzene derivative featuring bromine, iodine, and isopropyl substituents. This unique arrangement of functional groups imparts distinct reactivity, making it a valuable building block in complex molecular architectures.

Table 1: Physicochemical Properties of 4-Bromo-2-iodo-1-isopropylbenzene

| Property | Value | Reference |

| CAS Number | 1369864-81-2 | |

| Molecular Formula | C₉H₁₀BrI | [1] |

| Molecular Weight | 324.98 g/mol | [1] |

| IUPAC Name | 4-Bromo-2-iodo-1-isopropylbenzene | [2] |

| Synonyms | 5-Bromo-2-iodocumene | N/A |

| Appearance | Not explicitly stated, likely a solid or liquid | [1] |

| Solubility | Insoluble in water, soluble in common organic solvents | [3][4] |

Strategic Synthesis of 4-Bromo-2-iodo-1-isopropylbenzene

The synthesis of 4-Bromo-2-iodo-1-isopropylbenzene can be approached through several strategic pathways, primarily involving electrophilic aromatic substitution reactions on an isopropylbenzene (cumene) precursor. The choice of synthesis route is often dictated by the availability of starting materials and the desired regioselectivity.

Synthetic Pathway 1: Electrophilic Halogenation of Isopropylbenzene

A common and direct approach involves the sequential halogenation of isopropylbenzene. The isopropyl group is an ortho-, para-director and an activating group in electrophilic aromatic substitution.[5]

-

Step 1: Bromination of Isopropylbenzene: The initial step would be the bromination of isopropylbenzene. Due to the directing effect of the isopropyl group, this reaction will yield a mixture of ortho- and para-bromoisopropylbenzene. The para isomer is typically the major product due to reduced steric hindrance. The reaction is generally carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[6]

-

Step 2: Iodination of 4-Bromoisopropylbenzene: The subsequent iodination of the para-bromo isomer would then be performed. The introduction of the iodine atom at the ortho position to the isopropyl group is facilitated by the directing effects of both the isopropyl and bromo substituents. A common iodinating agent is molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid (HNO₃) or a combination of I₂ and a Lewis acid.[7]

Caption: Synthetic workflow for the electrophilic halogenation of isopropylbenzene.

Synthetic Pathway 2: Sandmeyer Reaction of a Substituted Aniline

An alternative and often highly regioselective method is the Sandmeyer reaction, which starts from a corresponding aniline derivative.[8][9]

-

Step 1: Synthesis of 4-Bromo-2-isopropylaniline: This precursor can be synthesized through various methods, such as the reduction of a corresponding nitro compound.

-

Step 2: Diazotization: The aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), to form a diazonium salt.[10]

-

Step 3: Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI) or a copper(I) iodide (CuI) catalyst to replace the diazonium group with an iodine atom, yielding the final product.[11]

Caption: Synthetic workflow illustrating the Sandmeyer reaction approach.

Detailed Protocol for a Related Synthesis (5-Bromo-2-iodoisopropylbenzene):

A reported synthesis for the related isomer, this compound, involves the direct bromination of 2-isopropyliodobenzene.[12]

-

Reaction Setup: In a suitable reaction vessel, 1-iodo-2-isopropylbenzene (1.5 g, 6.1 mmol) is mixed with silver sulfate (1.0 g, 3.1 mmol), concentrated sulfuric acid (5.5 mL), and water (0.6 mL).[12]

-

Bromination: To this three-phase suspension, bromine (0.3 mL, 6.4 mmol) is added.[12]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour.[12]

-

Workup: Upon completion, the mixture is poured into a mixture of ether (150 mL) and water (75 mL).[12]

-

Purification: The solids are removed by filtration, and the organic and aqueous layers are separated. The organic layer is concentrated under vacuum, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to afford the product.[12]

Spectroscopic Characterization

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the isopropyl group. Based on the synthesis of a related isomer, the following peaks can be anticipated (chemical shifts are approximate):[12]

-

A doublet for the six methyl protons of the isopropyl group around δ 1.2 ppm.

-

A septet for the methine proton of the isopropyl group around δ 3.1 ppm.

-

Distinct signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the benzene ring, with coupling patterns indicative of their relative positions.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and the "heavy atom effect" of the halogen substituents. The iodine-bearing carbon is expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect.[13]

Mass Spectrometry:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[14] The fragmentation pattern would likely involve the loss of the isopropyl group and the halogen atoms.

Reactivity and Applications in Modern Organic Synthesis

The synthetic utility of 4-Bromo-2-iodo-1-isopropylbenzene stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is generally more reactive than the C-Br bond in many catalytic cross-coupling reactions. This allows for selective and sequential functionalization of the aromatic ring.

4.1. Selective Cross-Coupling Reactions:

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[15] By carefully selecting the reaction conditions (catalyst, ligand, temperature), it is possible to selectively react at the iodo position while leaving the bromo position intact for subsequent transformations.[16] This sequential approach is highly valuable in the synthesis of complex, multi-substituted aromatic compounds.

Caption: General scheme for sequential cross-coupling reactions.

4.2. Precursor for Bioactive Molecules and Functional Materials:

Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[15] 4-Bromo-2-iodo-1-isopropylbenzene can serve as a precursor for:

-

Pharmaceutical Intermediates: The scaffold can be elaborated to create novel drug candidates with potential applications as enzyme inhibitors or receptor modulators.

-

Agrochemicals: It can be used in the development of new pesticides and herbicides.

-

Organic Electronics: The dihalogenated aromatic core can be incorporated into monomers for the synthesis of organic semiconductors and functional polymers.[15]

Safety and Handling

As with all halogenated organic compounds, 4-Bromo-2-iodo-1-isopropylbenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors or dust.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements (based on related compounds):

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

4-Bromo-2-iodo-1-isopropylbenzene is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. 2-bromo-1-iodo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-1-isopropyl-2-methylbenzene | C10H13Br | CID 20811730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. What is the major product formed when isopropylbenzene (cumene) u... | Study Prep in Pearson+ [pearson.com]

- 6. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. jk-sci.com [jk-sci.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. 4-BroMo-1-iodo-2-isopropylbenzene synthesis - chemicalbook [chemicalbook.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

5-Bromo-2-iodoisopropylbenzene structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 5-Bromo-2-iodoisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic hydrocarbon, a class of compounds also known as haloarenes or aryl halides.[1][2][3][4] Its structure, featuring a benzene ring substituted with bromine, iodine, and an isopropyl group, makes it a versatile intermediate in organic synthesis. The differential reactivity of the carbon-halogen bonds can be leveraged in various cross-coupling reactions, making it a valuable building block for constructing more complex molecules, including pharmaceutical agents.[5][6] The precise structural confirmation of such intermediates is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous characterization of this compound, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical and Molecular Properties

Haloarenes are typically colorless liquids or crystalline solids that are insoluble in water but soluble in common organic solvents.[1][2][3] They are generally denser than water, with melting and boiling points that increase with the size of the halogen atom.[1][7] The core properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | ChemScene |

| Synonym | 5-BroMo-2-iodoisopropyl benzene | [8] |

| CAS Number | 1147014-97-8 | [8] |

| Molecular Formula | C₉H₁₀BrI | [8] |

| Molecular Weight | 324.98 g/mol | [8] |

| SMILES | CC(C)C1=C(C=CC(=C1)Br)I | [8] |

| Purity | ≥95% | [8] |

| Storage | 4°C, protect from light | [8] |

Conceptual Synthesis Pathway

The synthesis of polysubstituted haloarenes often involves multi-step sequences. A common and effective method for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach provides a logical framework for understanding the potential origin of the target molecule and possible impurities.

A plausible synthetic route to this compound could start from 2-amino-5-bromoisopropylbenzene. The amino group is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to yield the final product.[9]

Caption: Conceptual workflow for the synthesis of this compound.

Comprehensive Structural Characterization

A multi-technique approach is essential for the definitive structural elucidation of this compound. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required to confirm the substitution pattern and the structure of the alkyl side chain.

Causality for Experimental Choice: ¹H NMR will confirm the number and connectivity of protons, particularly the distinct signals of the isopropyl group and the substitution pattern on the aromatic ring. ¹³C NMR will verify the number of unique carbon environments, which is critical for confirming the overall molecular structure.

The aromatic region is expected to show three distinct protons, while the aliphatic region will display the characteristic signals of an isopropyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 | Doublet (d) | 1H | Ar-H | Proton ortho to Iodine, deshielded. |

| ~ 7.3 | Doublet of Doublets (dd) | 1H | Ar-H | Proton between Bromine and Iodine. |

| ~ 6.9 | Doublet (d) | 1H | Ar-H | Proton ortho to Bromine. |

| ~ 3.2 | Septet (sept) | 1H | CH(CH₃)₂ | Methine proton split by 6 methyl protons. |

| ~ 1.3 | Doublet (d) | 6H | CH(CH ₃)₂ | Methyl protons split by the methine proton. |

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | Ar-C | Carbon bearing the isopropyl group. |

| ~ 140 | Ar-C | Aromatic carbon. |

| ~ 132 | Ar-C | Aromatic carbon. |

| ~ 128 | Ar-C | Aromatic carbon. |

| ~ 120 | Ar-C | Carbon bearing the Bromine atom. |

| ~ 95 | Ar-C | Carbon bearing the Iodine atom (heavy atom effect). |

| ~ 34 | C H(CH₃)₂ | Isopropyl methine carbon. |

| ~ 23 | CH(C H₃)₂ | Isopropyl methyl carbons. |

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[10]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CHCl₃ at 7.26 ppm.[10]

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Acquire a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[10]

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinctive isotopic signature that serves as a powerful validation tool.

Causality for Experimental Choice: MS directly confirms the molecular weight of 324.98 g/mol . The key diagnostic feature is the isotopic pattern of the molecular ion peak, which will be characteristic for a molecule containing one bromine atom.[11] Fragmentation analysis provides further structural confirmation.

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 325. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺.[11]

-

Key Fragments:

-

[M-CH₃]⁺ (m/z ~310): Loss of a methyl group from the isopropyl moiety.

-

[M-C₃H₇]⁺ (m/z ~282): Loss of the entire isopropyl group, a common fragmentation pathway for cumene derivatives.[12] This fragment will also show the characteristic 1:1 isotopic pattern for one bromine atom.

-

[C₆H₄BrI]⁺: The base peak corresponding to the aromatic ring with the halogens after losing the isopropyl group.

-

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[11]

-

Carrier Gas: Helium.

-

-

MS Method:

-

Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum, paying close attention to the molecular ion and the bromine isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Causality for Experimental Choice: IR spectroscopy will confirm the presence of the aromatic ring and the aliphatic isopropyl group, and provide information on the carbon-halogen bonds. It is an excellent complementary technique for verifying the core structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2970-2870 | C-H Stretch | Aliphatic (isopropyl) C-H |

| ~1600, ~1470 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1385-1370 | C-H Bend | Isopropyl group (characteristic doublet)[13] |

| 850-750 | C-H Bend | Out-of-plane bending (substitution pattern) |

| Below 1000 | C-X Stretch | C-Br and C-I bonds |

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

The instrument's software will automatically generate the final absorbance or transmittance spectrum.

-

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single piece of data but on the convergence of evidence from all three analytical techniques. The logical workflow below illustrates how these data are integrated for a conclusive structural assignment.

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural characterization of this compound requires a systematic and multi-faceted analytical approach. Mass spectrometry provides definitive proof of its molecular weight and the presence of a bromine atom through its characteristic isotopic signature. Infrared spectroscopy offers rapid confirmation of the key functional groups—the aromatic ring and the isopropyl side chain. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecule's carbon-hydrogen framework, confirming the precise connectivity and substitution pattern. By integrating the data from these three powerful techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability of its use in drug development and complex organic synthesis.

References

- 1. Haloarenes: Classification, Nomenclature, Preparation [allen.in]

- 2. Haloarenes- Preparation, Properties and Reactions. [chemicalnote.com]

- 3. embibe.com [embibe.com]

- 4. byjus.com [byjus.com]

- 5. 5-Bromo-2-iodotoluene 98 116632-39-4 [sigmaaldrich.com]

- 6. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]

- 7. Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 8. chemscene.com [chemscene.com]

- 9. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]

stability and storage conditions for 5-Bromo-2-iodoisopropylbenzene

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-iodoisopropylbenzene

Introduction

This compound is a halogenated aromatic compound that serves as a key intermediate in various synthetic applications, particularly within the pharmaceutical and materials science sectors. Its utility is derived from the distinct reactivity of its bromine and iodine substituents, allowing for selective functionalization in complex molecular architectures. However, the presence of two different, relatively labile halogen atoms on an activated benzene ring necessitates a thorough understanding of its stability profile and precise adherence to appropriate storage and handling protocols. This guide provides a comprehensive overview of the chemical properties, stability considerations, and best practices for the safe and effective use of this compound in a research and development setting.

Physicochemical Properties and Hazard Profile

A foundational understanding of the compound's properties is critical for safe handling. While specific experimental data for this compound is not extensively published, its characteristics can be reliably inferred from closely related analogs like 5-Bromo-2-iodotoluene and other substituted bromo-iodobenzenes.

Table 1: Physicochemical and Hazard Data for Halogenated Isopropylbenzene Analogs

| Property | Value / Information | Source Analogs |

| Molecular Formula | C₉H₁₀BrI | N/A |

| Molecular Weight | 325.0 g/mol | N/A |

| Appearance | Likely a liquid or low-melting solid, possibly yellow in color. | [1] |

| Primary Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2][3][4] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [1][2] |

| Incompatible Materials | Strong oxidizing agents. | [1][2][5] |

| Storage Class | Combustible liquids (based on analogs). | [6] |

Note: Data is compiled and extrapolated from structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact material in use.

Chemical Stability and Reactivity Analysis

The stability of this compound is governed by the inherent properties of the carbon-halogen bonds and the electronic nature of the aromatic ring.

The Carbon-Iodine Bond: The Weakest Link

The primary determinant of this molecule's instability is the carbon-iodine (C-I) bond. The C-I bond is significantly weaker and longer than the corresponding carbon-bromine (C-Br), carbon-chlorine (C-Cl), and carbon-hydrogen (C-H) bonds. This inherent weakness makes it the most probable site for degradation.

Potential Degradation Pathways

A. Photolytic Decomposition: Halogenated aromatic compounds, particularly those containing iodine, are often light-sensitive.[1][5] The energy from ultraviolet (UV) light can be sufficient to induce homolytic cleavage of the C-I bond, generating a highly reactive aryl radical and an iodine radical. These radicals can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or reaction with solvents and atmospheric oxygen, resulting in product discoloration and the formation of impurities.

B. Thermal Decomposition: While generally stable at ambient temperatures, elevated temperatures can provide the necessary energy to break the C-I bond and initiate decomposition.[2] In the event of a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HI), and hydrogen iodide are expected to form.[5]

C. Oxidative Degradation: Strong oxidizing agents are incompatible with this compound.[2][5] The electron-rich aromatic ring can be attacked by oxidizers, potentially leading to uncontrolled and violent reactions. Furthermore, oxidation can occur at the isopropyl group, another potential pathway for degradation.

Below is a diagram illustrating the primary degradation vulnerabilities of the molecule.

Caption: Figure 1: Potential Degradation Pathways

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is essential to maintain the purity and integrity of this compound and to ensure laboratory safety.

Initial Receipt and Inspection Protocol

-

Verify Identity: Upon receipt, cross-reference the container label with the purchase order and the supplier's SDS.

-

Inspect Container: Check for any signs of damage, such as cracks or a loose cap. Ensure the supplier's seal is intact.

-

Check for Discoloration: Observe the material's appearance. Any significant deviation from the expected color (e.g., deep brown or black) may indicate degradation.

-

Labeling: Affix a label with the date of receipt and the date the container is first opened. This is crucial for tracking the age of the chemical.[7]

Long-Term Storage Conditions

To mitigate the risks of degradation, the following storage conditions are mandatory.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] Some suppliers suggest refrigeration (4-8°C).[8] | Reduces thermal energy, slowing potential decomposition pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Light | Store in an amber or opaque container.[1][5] Keep away from direct sunlight and UV sources. | Prevents photolytic cleavage of the light-sensitive C-I bond. |

| Container | Keep container tightly closed when not in use.[1][2] | Prevents contamination and evaporation, and limits exposure to air and moisture. |

| Location | Store in a well-ventilated area designated for hazardous chemicals.[2][9] | Ensures any fugitive vapors are safely exhausted and prevents accumulation. |

| Segregation | Segregate from incompatible materials, especially strong oxidizing agents.[5][10] | Prevents accidental mixing that could lead to violent reactions, fire, or explosion. |

The following diagram provides a decision-making workflow for appropriate storage.

Caption: Figure 2: Storage Decision Workflow

Safe Handling Protocol

All manipulations involving this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).

Experimental Protocol: Aliquoting the Chemical

-

Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[11] Assemble all necessary equipment, including glassware, syringes, and a container for halogenated waste.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including:

-

Inert Atmosphere Handling: If the main container is sealed under an inert atmosphere, use a Schlenk line or glovebox to maintain an inert environment during aliquoting. Puncture the septum with a needle connected to the inert gas line to equalize pressure before drawing the liquid.

-

Transfer: Carefully measure and transfer the required amount of the chemical using a clean, dry glass pipette or syringe.[11] Perform this action deep within the fume hood to minimize vapor escape.

-

Sealing: Immediately and securely reseal the main container, ensuring the cap is tight and parafilm is used if necessary. Purge the headspace with an inert gas before final sealing if possible.

-

Cleanup: Decontaminate any contaminated glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect all rinsate as hazardous waste.[11]

-

Waste Disposal: Dispose of used tips, wipes, and rinsate in a designated, clearly labeled container for halogenated organic waste.[7][11] Never mix halogenated waste with non-halogenated waste.[11]

-

Final Steps: Remove PPE and wash hands thoroughly with soap and water.[1][2]

Environmental Fate and Disposal Considerations

Halogenated aromatic compounds are known for their persistence in the environment and can pose risks if not disposed of correctly.[12] The presence of halogen substituents can inhibit microbial degradation.[13][14] Therefore, all waste containing this compound, including contaminated materials and rinsates, must be treated as hazardous waste. It should be collected in a properly labeled, sealed container and disposed of through an accredited hazardous waste management service in accordance with local, state, and federal regulations.[1][11]

Conclusion

While this compound is a valuable synthetic building block, its stability is intrinsically limited by the presence of a labile carbon-iodine bond, rendering it susceptible to degradation by light, heat, and strong oxidizers. By implementing the rigorous storage and handling protocols outlined in this guide—namely, storage in a cool, dark, inert environment, segregated from incompatible materials, and handled with appropriate engineering controls—researchers can ensure the compound's integrity, promote reproducible experimental outcomes, and maintain a safe laboratory environment.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 5-ブロモ-2-ヨードトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nottingham.ac.uk [nottingham.ac.uk]

- 8. aobchem.com [aobchem.com]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 11. benchchem.com [benchchem.com]

- 12. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 5-Bromo-2-iodoisopropylbenzene in Common Organic Solvents

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise understanding of a compound's solubility is a cornerstone of process development, formulation, and purification. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in designing effective crystallization and chromatography protocols. Poorly characterized solubility can lead to failed experiments, low yields, and significant delays in the development pipeline.

This guide provides an in-depth technical examination of the solubility characteristics of 5-Bromo-2-iodoisopropylbenzene, a halogenated aromatic hydrocarbon with potential applications as a synthetic intermediate. Given the absence of extensive published data for this specific molecule, this document serves as both a predictive analysis based on first principles and a practical guide to its empirical determination. We will explore the theoretical underpinnings of its expected solubility, provide a robust experimental protocol for quantitative measurement, and offer field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profile and Predicted Physicochemical Properties

To predict the solubility of this compound, we must first understand its molecular structure and inherent physicochemical properties. The molecule consists of a benzene ring substituted with three distinct groups: a bromine atom, an iodine atom, and an isopropyl group.

-

Structure:

-

Aromatic Core: The central benzene ring is a large, non-polar, and hydrophobic entity.

-

Halogen Substituents (Br, I): Halogens are more electronegative than carbon, creating polar C-X bonds which introduce modest dipole moments.[1][2] However, the large size and polarizability of bromine and especially iodine also enhance van der Waals forces (specifically, London dispersion forces).[1]

-

Isopropyl Group (-CH(CH₃)₂): This is a bulky, non-polar alkyl group that further increases the molecule's lipophilicity and steric hindrance.

-

-

Predicted Properties:

-

Polarity: The molecule is expected to be predominantly non-polar to weakly polar . While the C-Br and C-I bonds are polarized, the overall molecular symmetry and the large non-polar surface area of the benzene ring and isopropyl group dominate its character.

-

Hydrogen Bonding: this compound has no hydrogen bond donor sites and no significant acceptor sites. Therefore, its ability to engage in hydrogen bonding with solvents is negligible.

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. While an experimental value is not available, we can infer a high LogP value based on its structure. For reference, the LogP of the parent compound, isopropylbenzene (cumene), is 3.66.[3] The addition of a bromine and an iodine atom will significantly increase this value. For example, the XLogP3-AA for the related compound 5-Bromo-2-iodotoluene is 3.6, and for 1-Bromo-3-iodo-5-isopropylbenzene it is 4.4.[4][5] We can confidently predict the LogP for this compound to be well above 4.0, indicating strong lipophilicity and very poor aqueous solubility.

-

Theoretical Framework: The "Like Dissolves Like" Principle

The guiding principle for predicting solubility is the adage "like dissolves like."[6] This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[6][7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit London dispersion forces. This compound, with its large, polarizable electron cloud (due to the benzene ring and heavy halogens), will interact favorably with these solvents through the same forces. High solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions. The weak polarity of the C-X bonds in the solute will allow for some favorable interaction with these solvents. Good to moderate solubility is predicted.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. Since this compound cannot participate effectively in hydrogen bonding, its interaction with these solvents is less favorable than the solvent's own self-association. Solubility is expected to be limited, especially as the polarity of the alcohol increases (solubility in ethanol should be greater than in methanol).

-

Aqueous Solvents (Water): Water is a highly polar, hydrogen-bonding solvent. The hydrophobic and non-polar nature of this compound makes it energetically unfavorable to disrupt the strong hydrogen-bonding network of water. Therefore, it is predicted to be practically insoluble in water.[6][7][8]

Predicted Solubility Profile of this compound

Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents at ambient temperature.

| Solvent | Solvent Type | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Hexane | Non-Polar | London Dispersion | High | Strong solute-solvent dispersion forces due to similar non-polar character. |

| Toluene | Non-Polar (Aromatic) | London Dispersion, π-π Stacking | Very High | Excellent match of non-polar and aromatic character. |

| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole, Dispersion | High | Effective at dissolving weakly polar and non-polar compounds. |

| Diethyl Ether | Weakly Polar Aprotic | Dipole-Dipole, Dispersion | High | Similar compounds like bromobenzene and iodobenzene are highly soluble.[6][7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole, Dispersion | High | Strong organic solvent capable of dissolving a wide range of compounds. |

| Acetone | Polar Aprotic | Dipole-Dipole | Moderate to High | Good general-purpose solvent, should dissolve the compound well. |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Moderate to High | Effective solvent for compounds of intermediate polarity. |

| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | The non-polar bulk of the solute limits miscibility with the H-bonding network. |

| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low | More polar and stronger H-bonding than ethanol, leading to lower solubility. |

| Water | Polar Protic | Hydrogen Bonding | Insoluble | Highly hydrophobic nature of the solute prevents dissolution.[8][9] |

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

To move from prediction to empirical fact, a quantitative determination of solubility is essential. The analytical gravimetric method is a reliable and straightforward technique for this purpose. It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solute.

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-hour equilibration period with agitation is chosen to ensure the system truly reaches saturation. For complex molecules, dissolution can be slow, and shorter times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is highly temperature-dependent. A controlled water bath is used to maintain a constant temperature (e.g., 25 °C), ensuring reproducibility and accuracy.

-

Syringe Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) is a critical step. It ensures that the aliquot taken for analysis is free from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. PTFE is chosen for its broad chemical compatibility with organic solvents.

-

Drying to Constant Weight: Simply evaporating the solvent is insufficient. The residue must be dried in a vacuum oven to a constant weight to ensure all residual solvent, which would add to the measured mass, is removed.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected organic solvent. An "excess amount" means enough solid should remain undissolved at the bottom of the vial after equilibration.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 hours to ensure the solution reaches equilibrium saturation.

-

Settling: After 24 hours, turn off the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to let the excess solid settle.

-

Aliquoting: Carefully draw a precise volume (e.g., 2.0 mL) of the clear supernatant into a volumetric pipette or syringe. Be cautious not to disturb the solid at the bottom.

-

Filtration: Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the aliquot into a pre-weighed, clean, and dry evaporating dish or beaker.

-

Evaporation: Place the evaporating dish in a fume hood on a hot plate set to a low temperature to gently evaporate the bulk of the solvent.

-

Drying: Transfer the dish to a vacuum oven set at a moderate temperature (e.g., 40-50 °C). Dry the residue under vacuum until a constant weight is achieved (i.e., the difference between two consecutive weighings, with at least 4 hours of drying in between, is negligible).

-

Calculation:

-

Record the final weight of the dish containing the dry solute.

-

Subtract the initial weight of the empty dish to find the mass of the dissolved solute.

-

Calculate the solubility, typically expressed in g/100 mL or mg/mL.

-

Solubility ( g/100 mL) = (Mass of Solute in g / Volume of Aliquot in mL) * 100

-

-

Mandatory Visualization: Experimental Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-iodo-5-isopropylbenzene | C9H10BrI | CID 118330003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Bromobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

A Comprehensive Theoretical Guide to 5-Bromo-2-iodoisopropylbenzene: Molecular Properties, Reactivity, and Implications for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

5-Bromo-2-iodoisopropylbenzene (CAS No. 1147014-97-8) is a halogenated aromatic compound featuring a unique trifunctional substitution pattern.[1] With a molecular formula of C₉H₁₀BrI and a molecular weight of 324.98 g/mol , this molecule presents three distinct points of interest for chemical manipulation: a reactive iodine atom, a less reactive bromine atom, and a sterically influential isopropyl group.[1] While extensive experimental data on this specific compound remains sparse in peer-reviewed literature, its structural analogues are pivotal in organic synthesis and medicinal chemistry.

This guide provides an in-depth theoretical framework for understanding and predicting the behavior of this compound. For specialized molecules such as this, computational and theoretical studies are not merely academic exercises; they are essential tools that precede and guide empirical research. By leveraging established principles of computational chemistry, we can elucidate its electronic structure, predict its reactivity, and forecast its potential as a versatile building block in the synthesis of complex molecular architectures, particularly within the realm of drug discovery. The differential reactivity between the C-I and C-Br bonds, governed by fundamental electronic and steric factors, makes it a prime candidate for sequential, site-selective cross-coupling reactions, enabling the efficient construction of diverse chemical libraries.

Section 2: Theoretical Analysis of Molecular and Electronic Structure

The spatial arrangement and electronic distribution of a molecule are the primary determinants of its physical properties and chemical reactivity. A theoretical analysis provides a foundational understanding of this compound's intrinsic characteristics.

Computational Methodology Protocol

A robust understanding begins with an accurate in silico model. The following protocol outlines a standard approach for geometry optimization and electronic property calculation using Density Functional Theory (DFT), a workhorse of modern computational chemistry.[2]

Step-by-Step Protocol for DFT Analysis:

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software.

-

Method Selection: Choose a reliable DFT functional and basis set. A common and effective combination is the B3LYP functional.

-

Basis Set Assignment: For carbon and hydrogen atoms, a Pople-style basis set like 6-311+G(d,p) is appropriate. For the heavier bromine and iodine atoms, which possess a large number of core electrons, an effective core potential (ECP) basis set such as LANL2DZ is employed to reduce computational cost while maintaining accuracy.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step calculates the equilibrium bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Property Calculation: From the optimized geometry, calculate key electronic properties, including the Molecular Electrostatic Potential (MEP) map and Natural Bond Orbital (NBO) charges.

Caption: Workflow for Computational Analysis of this compound.

Predicted Structural Parameters

The geometry optimization reveals key structural details. The bulky isopropyl group, positioned ortho to the iodine atom, is expected to exert significant steric hindrance, potentially influencing the molecule's conformation and the accessibility of the adjacent iodine atom to reagents.

| Parameter | Predicted Value (Å or °) | Rationale & Comparison |

| C-I Bond Length | ~2.10 Å | Longer and weaker than the C-Br bond, indicating higher reactivity. |

| C-Br Bond Length | ~1.90 Å | Shorter and stronger than the C-I bond, suggesting lower reactivity. |

| C-C (Aromatic) | ~1.39 - 1.41 Å | Typical for a substituted benzene ring. |

| C(ipso)-C(isopropyl)-C | ~112° | The bond angle may be slightly distorted from the ideal 109.5° due to steric interactions with the benzene ring. |

Molecular Electrostatic Potential (MEP) and the σ-Hole

The MEP map is a critical tool for understanding non-covalent interactions.[2] For halogenated compounds, it visualizes the phenomenon of the "σ-hole," an electropositive region on the outermost surface of the halogen atom, opposite the C-X bond.[3] This positive region is key to the formation of halogen bonds, a type of non-covalent interaction crucial in drug design and crystal engineering.[4]

-

Iodine's σ-Hole: Due to iodine's high polarizability, it will exhibit a large and strongly positive σ-hole (a prominent blue region on an MEP map).[3]

-

Bromine's σ-Hole: Bromine will also have a positive σ-hole, but it will be smaller and less electropositive than that of iodine.

This difference dictates that this compound will act as a more potent halogen bond donor through its iodine atom than its bromine atom.

Section 3: Theoretical Spectroscopic Profile

Computational methods can reliably predict spectroscopic data, providing a valuable reference for experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

¹H NMR: Three distinct signals are expected in the aromatic region (typically 6.8-7.8 ppm). The protons on the ring will exhibit splitting patterns based on their coupling with neighboring protons. The isopropyl group will show a characteristic doublet for the methyl protons and a septet for the methine proton.

-

¹³C NMR: Six unique signals are expected for the aromatic carbons, with the carbons directly bonded to the halogens (C-I and C-Br) being the most deshielded. The chemical shifts of these ipso-carbons are highly sensitive to the electronegativity and polarizability of the attached halogen.

Infrared (IR) Spectroscopy

Calculated vibrational frequencies can be correlated with experimental IR spectra to confirm functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching vibrations of the C-H bonds in the isopropyl group. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the carbon-carbon bonds within the benzene ring. |

| C-I Stretch | ~500 - 600 | Stretching of the carbon-iodine bond. |

| C-Br Stretch | ~600 - 700 | Stretching of the carbon-bromine bond. |

Section 4: Reactivity, Halogen Bonding, and Mechanistic Insights

The theoretical framework allows for robust predictions of the molecule's chemical behavior, particularly its utility in synthesis.

The Power of Halogen Bonding

As established by the MEP analysis, the iodine atom is a strong halogen bond donor. This interaction, where the positive σ-hole on the iodine interacts with a Lewis base (e.g., a nitrogen or oxygen atom in a protein active site), is directional and can be comparable in strength to a classical hydrogen bond.[5] Theoretical studies on halobenzene dimers show that these interactions are a blend of electrostatic, dispersion, and exchange components, which can be quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT).[3][4] The ability to form strong halogen bonds is a highly desirable feature in modern drug design, used to enhance ligand affinity and selectivity.[6]

Caption: Diagram of a σ-hole mediated halogen bond.

Differential Reactivity in Cross-Coupling Reactions

The most significant synthetic application of this molecule lies in its potential for selective functionalization. The Carbon-Iodine bond is significantly weaker and more susceptible to oxidative addition—the rate-determining step in many palladium-catalyzed cross-coupling reactions—than the Carbon-Bromine bond.

This reactivity difference allows for a two-step synthetic strategy:

-

Step 1 (Iodine Position): A selective Suzuki, Sonogashira, Heck, or other cross-coupling reaction can be performed at the C-I bond under milder conditions, leaving the C-Br bond intact.

-

Step 2 (Bromine Position): The resulting product can then undergo a second, different cross-coupling reaction at the C-Br bond, typically requiring more forcing conditions (e.g., higher temperature, stronger ligand).

This orthogonal reactivity transforms this compound into a powerful linchpin for assembling complex, multi-substituted aromatic structures from a single starting material.

Section 5: Relevance and Applications in Drug Discovery

Halogenated organic compounds are ubiquitous in pharmaceuticals. The strategic inclusion of halogens can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.

-

Scaffold for Library Synthesis: The differential reactivity of the C-I and C-Br bonds enables the rapid generation of chemical libraries. By varying the coupling partners in a two-step sequence, researchers can explore a vast chemical space around a core scaffold, which is fundamental to lead optimization in drug discovery.

-

Exploitation of Halogen Bonding: As a potent halogen bond donor, this molecule can be incorporated into ligands designed to target proteins where such interactions are favorable. The highly directional nature of the halogen bond can provide a level of target specificity that is difficult to achieve with less specific hydrophobic interactions. For example, studies on other halogenated scaffolds, like 5-bromoindole derivatives, have demonstrated their potential as inhibitors of key cancer targets like VEGFR-2 tyrosine kinase.[7]

-

Bioisosteric Replacement: The isopropyl group can serve as a bioisostere for other functionalities, while the halogen atoms provide vectors for further modification or for engaging in specific interactions within a binding pocket.

Section 6: Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar compounds provide a reliable basis for hazard assessment. Analogues like 5-bromo-2-iodotoluene and 5-bromo-2-fluoroiodobenzene are classified with specific GHS hazard statements.[8][9]

| Hazard Category | GHS Hazard Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing fumes/mist/vapors.[8][10] P271: Use only outdoors or in a well-ventilated area.[10] |

Standard Handling Procedures:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[12]

-

Store in a cool, well-ventilated area, away from strong oxidizing agents and direct light, as some halogenated compounds can be light-sensitive.[11][13]

-

In case of accidental exposure, follow standard first-aid measures and seek medical attention.[8][11]

Section 7: Conclusion

This compound stands as a molecule of significant synthetic potential, whose properties can be robustly predicted and understood through theoretical studies. Computational analysis reveals a structure defined by the steric bulk of an isopropyl group and the distinct electronic natures of its two halogen substituents. The presence of a strong σ-hole on the iodine atom earmarks it as a potent halogen bond donor, a feature of increasing importance in rational drug design.

Crucially, the differential reactivity between the C-I and C-Br bonds provides a clear and powerful strategy for sequential, site-selective synthesis. This positions the molecule as an exceptionally versatile building block for creating complex molecular architectures. For researchers in drug discovery and materials science, a theoretical understanding of this compound is the first step toward unlocking its considerable practical applications, guiding efficient synthesis and enabling the design of novel, high-affinity molecular probes and therapeutic candidates.

References

- 1. chemscene.com [chemscene.com]

- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 7. d-nb.info [d-nb.info]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.ie [fishersci.ie]

- 13. fishersci.com [fishersci.com]

The Emergence of a Polysubstituted Halogenated Arene: A Technical Guide to the Synthesis and History of 5-Bromo-2-iodo-1,3-diisopropylbenzene

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-iodo-1,3-diisopropylbenzene, a polysubstituted halogenated aromatic compound. The document delves into the historical context of its synthesis, rooted in the foundational principles of electrophilic aromatic substitution and diazonium chemistry. A detailed, multi-step synthetic pathway from the readily available starting material, 1,3-diisopropylbenzene, is presented with in-depth explanations of the reaction mechanisms and the rationale behind the chosen experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthesis and characteristics of complex halogenated aromatic building blocks.

Introduction: The Significance of Polysubstituted Haloarenes

Polysubstituted halogenated benzenes are a cornerstone of modern organic synthesis. The specific placement of different halogen atoms on an aromatic ring, combined with other substituents, provides a versatile scaffold for the construction of complex molecules. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The differential reactivity of the carbon-halogen bonds (e.g., C-I vs. C-Br) allows for selective cross-coupling reactions, enabling the stepwise and controlled formation of new carbon-carbon and carbon-heteroatom bonds.

The subject of this guide, 5-bromo-2-iodo-1,3-diisopropylbenzene, is a prime example of such a highly functionalized building block. The presence of a bromine and an iodine atom on the same aromatic ring offers orthogonal reactivity, while the sterically demanding diisopropyl groups influence the molecule's conformation and the regioselectivity of its reactions. Although a specific "discovery" of this particular molecule is not prominently documented in seminal literature, its existence and synthesis are a direct result of the well-established and powerful reactions of aromatic chemistry developed over the last two centuries.

Historical Perspective: The Pillars of Synthesis

The ability to synthesize a molecule like 5-bromo-2-iodo-1,3-diisopropylbenzene rests on two major pillars of organic chemistry: electrophilic aromatic substitution and the chemistry of diazonium salts.

Electrophilic Aromatic Substitution: Halogenation and Nitration

The direct functionalization of aromatic rings began in the 19th century with the discovery of electrophilic aromatic substitution (SEAr). Reactions like halogenation and nitration are fundamental to this class.

-

Aromatic Halogenation : The introduction of a halogen onto a benzene ring was one of the earliest examples of SEAr. For less reactive aromatic compounds, a Lewis acid catalyst is typically required to polarize the halogen molecule, creating a potent electrophile that can be attacked by the electron-rich aromatic ring.[1]

-

Aromatic Nitration : The nitration of benzene, first reported in 1834, involves the reaction of benzene with a mixture of concentrated nitric and sulfuric acids.[2] The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]

The Sandmeyer Reaction: A Gateway to Aryl Halides

Aryl amines are versatile precursors to a wide array of aromatic compounds. In 1884, the Swiss chemist Traugott Sandmeyer discovered that aryl diazonium salts, formed from the reaction of an aryl amine with a nitrite source, could be converted to aryl halides in the presence of copper(I) salts.[3] This reaction, now known as the Sandmeyer reaction, provided a reliable method for introducing halogens and other functional groups onto an aromatic ring, often with regioselectivity that is not achievable through direct electrophilic substitution.[3][4] The synthesis of aryl iodides from diazonium salts is a particularly facile variant of this reaction that often does not require a copper catalyst.[5][6]

Synthetic Pathway to 5-Bromo-2-iodo-1,3-diisopropylbenzene

The synthesis of 5-bromo-2-iodo-1,3-diisopropylbenzene can be logically approached through a multi-step sequence starting from the commercially available 1,3-diisopropylbenzene. The overall strategy involves the introduction of an amino group, which then serves as a handle for the subsequent introduction of the bromo and iodo substituents in a controlled manner.

Step 1: Nitration of 1,3-Diisopropylbenzene

The initial step involves the nitration of 1,3-diisopropylbenzene to introduce a nitro group, which can later be reduced to an amine. The two isopropyl groups are ortho, para-directing activators. However, due to the significant steric hindrance at the positions ortho to both isopropyl groups (position 2), the electrophilic attack of the nitronium ion will predominantly occur at the less hindered positions.

Experimental Protocol:

-

To a stirred mixture of 1,3-diisopropylbenzene (1.0 eq) in a suitable solvent such as dichloromethane, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) at 0-5 °C.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-diisopropylnitrobenzene.

Causality of Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[2]

-

Low Temperature: The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature controls the reaction rate, prevents over-nitration, and minimizes the formation of byproducts.

Step 2: Reduction of 2,6-Diisopropylnitrobenzene to 2,6-Diisopropylaniline

The nitro group is then reduced to a primary amine. Several methods are effective for this transformation, with the choice often depending on the scale and the presence of other functional groups. A common and effective method is the use of a metal in acidic media, such as iron in hydrochloric acid.[7]

Experimental Protocol:

-

To a stirred suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Add a solution of 2,6-diisopropylnitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol, then add water and basify with a sodium hydroxide solution to a pH > 10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,6-diisopropylaniline.

Causality of Experimental Choices:

-

Fe/HCl: This is a classic and cost-effective method for the reduction of nitroarenes. Iron acts as the reducing agent, being oxidized in the process, while the acidic medium facilitates the reaction.[7]

-

Filtration and Basification: The filtration removes the inorganic byproducts. Basification is necessary to deprotonate the anilinium salt formed in the acidic reaction medium, yielding the free amine which can then be extracted into an organic solvent.

Step 3: Bromination of 2,6-Diisopropylaniline

The next step is the selective bromination of the aniline derivative. The amino group is a powerful activating, ortho, para-director. The significant steric hindrance from the two ortho-isopropyl groups effectively blocks the positions ortho to the amine, directing the incoming electrophile (bromine) exclusively to the para position.

Experimental Protocol:

-

Dissolve 2,6-diisopropylaniline (1.0 eq) in a suitable solvent such as cyclohexane or 1,2-dichloroethane.[8]

-

Add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours at room temperature. The reaction can be monitored by TLC.

-

Upon completion, the reaction mixture can be cooled to induce crystallization of the product as the hydrobromide salt. Alternatively, the solvent can be removed, and the residue purified by column chromatography to yield 4-bromo-2,6-diisopropylaniline.[8]

Causality of Experimental Choices:

-

Direct Bromination: The high activation of the aniline ring by the amino group allows for direct bromination without the need for a Lewis acid catalyst.

-

Stoichiometric Bromine: The use of one equivalent of bromine ensures mono-bromination. The steric hindrance from the isopropyl groups provides high regioselectivity for the para-position.

Step 4: Diazotization and Iodination of 4-Bromo-2,6-diisopropylaniline